molecular formula C16H19ClN2O2S B2431629 1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea CAS No. 2309797-05-3

1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea

Cat. No.: B2431629
CAS No.: 2309797-05-3
M. Wt: 338.85
InChI Key: WPPTWUFIYKKFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea is a synthetic organic compound offered for investigative purposes. Its core structure, which incorporates urea, a chlorobenzyl group, and a thiophene moiety, is of significant interest in medicinal chemistry. Similar molecular frameworks are frequently explored in various pharmacological contexts . For instance, urea derivatives are known to be investigated for their potential to interact with biological targets such as enzymes and receptors. Furthermore, the thiophene heterocycle is a common pharmacophore in the development of compounds studied for anti-inflammatory applications . Researchers may value this compound as a building block or intermediate in synthetic chemistry or as a candidate for high-throughput screening to elucidate its specific mechanism of action and potential research applications in cellular or biochemical models. This product is strictly for use in laboratory research.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-16(21,8-13-6-7-22-10-13)11-19-15(20)18-9-12-2-4-14(17)5-3-12/h2-7,10,21H,8-9,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPTWUFIYKKFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea, a compound with the CAS number 2309797-05-3, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure

The molecular formula of this compound is C17H18ClN1O2SC_{17}H_{18}ClN_{1}O_{2}S with a molecular weight of approximately 338.9 g/mol. The structural features include a chlorobenzyl group, a thiophene ring, and a hydroxypropyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.6 - 62.5
Escherichia coli31.2 - 125
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of bacterial cell wall integrity, leading to bactericidal effects .

Antifungal Activity

The compound also shows promising antifungal properties against various fungal strains:

Fungal Strain MIC (μg/mL)
Candida albicans31.2
Aspergillus niger62.5

These results suggest that it could be effective in treating fungal infections, potentially offering an alternative to existing antifungal agents .

The biological activity is attributed to the compound's ability to interact with specific cellular targets. Preliminary research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Additionally, its structure allows for effective binding to DNA, leading to the inhibition of replication in rapidly dividing cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various clinical isolates showed that the compound significantly inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 15.6 μg/mL, indicating its potential as an antibiofilm agent .
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 20 to 50 μM, demonstrating its potential as an anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The primary synthetic route involves a nucleophilic addition-elimination reaction between 4-chlorobenzyl isocyanate and 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine. This method leverages the high reactivity of isocyanates with amines to form urea linkages.

Stepwise Synthesis

Preparation of 2-Hydroxy-2-Methyl-3-(Thiophen-3-yl)Propylamine

The amine precursor is synthesized via reductive amination of 2-hydroxy-2-methyl-3-(thiophen-3-yl)propanal using ammonium acetate and sodium cyanoborohydride. Alternatively, it may be derived from thiophene-3-carbaldehyde through a Mannich reaction with nitroalkanes, followed by reduction of the nitro group.

Reaction with 4-Chlorobenzyl Isocyanate

The amine (1.0 equiv) is dissolved in anhydrous chloroform or dichloromethane under nitrogen at 0°C. 4-Chlorobenzyl isocyanate (1.1 equiv) is added dropwise, and the mixture is stirred at ambient temperature for 1–4 hours. The reaction progress is monitored via thin-layer chromatography (TLC).

Reaction Equation:
$$
\text{4-Cl-C}6\text{H}4\text{CH}2\text{NCO} + \text{H}2\text{N-C(CH}3\text{)(OH)-CH}2\text{-Thiophen-3-yl} \rightarrow \text{Urea Product}
$$

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., chloroform, dichloromethane) are preferred due to their ability to dissolve both isocyanate and amine components while minimizing side reactions.

Temperature and Time

  • Low-Temperature Initiation (0–5°C): Prevents exothermic side reactions.
  • Ambient Temperature Completion (20–25°C): Ensures complete conversion within 1–4 hours.

Catalysts and Bases

Triethylamine or pyridine (1.0 equiv) is often added to scavenge HCl generated during the reaction, improving yields.

Purification and Characterization

Workup Procedure

The crude product is washed sequentially with dilute HCl (5%) and aqueous NaHCO$$3$$ (5%) to remove unreacted amine and acidic byproducts. Organic layers are dried over anhydrous MgSO$$4$$ or Na$$2$$SO$$4$$.

Chromatographic Purification

Silica gel column chromatography using chloroform/methanol (95:5) eluent yields the pure urea derivative. Typical isolated yields range from 65% to 85%.

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.32 (d, 2H, Ar-H), 7.24 (d, 2H, Ar-H), 6.95–6.85 (m, 3H, Thiophene-H), 5.21 (s, 1H, OH), 4.32 (s, 2H, CH$$2$$Ph), 3.45 (m, 2H, NH$$2$$), 1.42 (s, 6H, CH$$3$$).
  • IR (KBr): 3320 cm$$^{-1}$$ (N-H stretch), 1645 cm$$^{-1}$$ (C=O urea).

Alternative Synthetic Approaches

Carbamate Intermediate Route

A two-step method involves:

  • Forming a carbamate by reacting 4-chlorobenzyl chloroformate with the amine.
  • Converting the carbamate to urea via thermal decomposition. This route is less favored due to lower yields (~50%).

Solid-Phase Synthesis

Immobilizing the amine on Wang resin and coupling with isocyanate has been explored for high-throughput screening, though scalability remains challenging.

Challenges and Considerations

  • Moisture Sensitivity: Isocyanates hydrolyze readily; reactions require anhydrous conditions.
  • Regioselectivity: Competing reactions with thiophene sulfur are mitigated by using electron-deficient isocyanates.

Summary of Synthetic Protocols

Parameter Conditions Source
Solvent Chloroform, Dichloromethane
Temperature 0°C (initiation), 20–25°C (completion)
Base Triethylamine (1.0 equiv)
Purification Silica gel chromatography (CHCl$$_3$$:MeOH)
Yield 65–85%

Q & A

Q. What are the standard synthetic protocols for 1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with chlorobenzyl derivatives and thiophene-containing precursors. Key steps include:

  • Alkylation of the hydroxypropyl-thiophene intermediate.
  • Urea formation via reaction with chlorobenzyl isocyanate. Intermediates are characterized using NMR (for structural confirmation) and mass spectrometry (for molecular weight validation). Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

  • High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy.
  • FT-IR spectroscopy identifies functional groups (e.g., urea carbonyl at ~1650 cm⁻¹).
  • HPLC ensures >95% purity, with mobile phases optimized for polar urea derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Enzyme inhibition assays (e.g., kinases, proteases) due to urea's hydrogen-bonding capacity.
  • Cell viability assays (MTT or resazurin) to assess cytotoxicity.
  • Receptor binding studies using radioligand displacement for targets like GPCRs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final urea coupling step?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalysis : Employ DMAP or triethylamine to accelerate isocyanate reactions.
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of isocyanate) .

Q. How do structural modifications (e.g., thiophene substitution, chlorobenzyl position) affect biological activity?

  • Thiophene substitution : Replacing thiophen-3-yl with thiophen-2-yl alters π-π stacking with aromatic residues in target proteins.
  • Chlorobenzyl position : Para-substitution (vs. ortho/meta) enhances metabolic stability by reducing steric hindrance in CYP450 interactions. Comparative studies require molecular docking and metabolic stability assays .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR to identify dynamic effects (e.g., rotamers in the urea group).
  • 2D NMR (COSY, HSQC) to assign ambiguous proton environments.
  • X-ray crystallography for definitive structural elucidation .

Q. How can researchers design experiments to elucidate the compound's mechanism of action?

  • Pull-down assays with biotinylated probes to identify binding partners.
  • Kinetic studies (e.g., SPR or ITC) to quantify binding affinity.
  • CRISPR-Cas9 knockout models to validate target pathways in cellular assays .

Data Analysis and Methodological Challenges

Q. What computational tools are suitable for predicting the compound's pharmacokinetic properties?

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates logP, solubility, and BBB permeability.
  • Molecular dynamics simulations to assess stability in lipid bilayers. Experimental validation via Caco-2 permeability assays is critical .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution.
  • Metabolite identification (LC-MS/MS) to detect inactive/degradation products.
  • Dose-response studies in multiple animal models to account for interspecies variability .

Structural and Functional Insights

Q. What role does the hydroxypropyl group play in the compound's solubility and target engagement?

  • Solubility : The hydroxyl group enhances aqueous solubility via hydrogen bonding.
  • Target binding : Acts as a hydrogen-bond donor to catalytic residues (e.g., serine in hydrolases).
    Mutagenesis studies on target proteins can confirm this interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.